molecular formula C23H28FN3O3 B2597835 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922088-87-7

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2597835
CAS No.: 922088-87-7
M. Wt: 413.493
InChI Key: DNCYRQPQMSTZOL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic small molecule designed for research applications. This compound features a morpholine ring and a 1-methylindoline group linked by an acetamide backbone, a structural motif found in molecules investigated for various biological activities . The incorporation of the 2-fluorophenoxy ether may influence the compound's binding affinity and metabolic stability . Molecules with morpholine-acetamide structures have been studied as potential ligands for sigma receptors, which are relevant in pain research . Similar structural frameworks have also been explored for their inhibitory activity against enzymes like carbonic anhydrase, a target in oncology and other therapeutic areas . This combination of pharmacophores makes this compound a compound of interest for further investigation in biochemical and pharmacological research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-26-9-8-18-14-17(6-7-20(18)26)21(27-10-12-29-13-11-27)15-25-23(28)16-30-22-5-3-2-4-19(22)24/h2-7,14,21H,8-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCYRQPQMSTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Indolinyl Group Introduction:

    Morpholinoethyl Group Addition: The final step involves the addition of the morpholinoethyl group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The morpholinoethyl group appears critical for cellular uptake, while fluorinated aromatic systems enhance stability. Indoline substituents may confer selectivity for neurological targets .
  • Unanswered Questions: The target compound’s exact mechanism and potency remain uncharacterized.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and significant research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FNO3C_{22}H_{24}FNO_3, with a molecular weight of approximately 371.43 g/mol. The structure features a fluorophenoxy group, an indoline moiety, and a morpholinoethyl substituent, which may influence its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorophenoxy Group : Starting with 2-fluorophenol, it is reacted with appropriate reagents to create the phenoxy linkage.
  • Indoline Integration : The indoline moiety is introduced through a coupling reaction.
  • Morpholinoethyl Substitution : The morpholino group is added via an amine reaction, followed by acetylation to yield the final product.

Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance binding affinity due to increased lipophilicity and electronic effects.

In Vitro Studies

In vitro studies have shown that derivatives containing fluorinated groups can exhibit potent biological activities. For instance, compounds with similar fluorinated structures have been reported to inhibit specific enzymes effectively. A notable example is N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, which displayed strong inhibition against α-l-fucosidases with IC50 values in the low nanomolar range .

Case Studies

A comparative analysis of similar compounds reveals interesting insights into their biological activities:

Compound NameStructure HighlightsBiological Activity
N-(2-Fluorophenyl)-2β-deoxyfuconojirimycinContains a fluorophenyl groupPotent inhibitor of α-l-fucosidases; IC50 values: 0.012 μM (human)
N-(4-Fluorophenyl)-N-(2-(1-methylindolin-5-yl)oxalamideFluorinated phenyl groupPotential for different electronic properties influencing activity
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)acetamideContains pyrrole structureExhibits varied reactivity based on core structure

These studies suggest that the incorporation of fluorinated groups can significantly enhance the potency and selectivity of compounds targeting specific enzymes or receptors.

Pharmacological Applications

The unique structural features of this compound position it as a candidate for further pharmacological exploration. Its potential applications may include:

  • Anticancer Agents : Given its interaction with enzymes involved in cancer pathways.
  • Enzyme Inhibitors : Particularly in metabolic disorders where fucosidase activity is critical.

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